molecular formula C62H92O26 B1246244 Petersaponin III

Petersaponin III

Cat. No.: B1246244
M. Wt: 1253.4 g/mol
InChI Key: XTQQXEYFRRCXGC-BTAGXUHLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Petersaponin III is a triterpenoid saponin isolated from the bark of Petersianthus macrocarpus, a plant species studied for its bioactive secondary metabolites. Structurally, it is characterized by a 21-O-furoxyl-22-O-tigloylbarringtogenol C aglycone core linked to oligosaccharide chains . Its molecular formula is C₆₃H₉₄O₂₇, with a molecular weight of 1282.60 g/mol, and a specific optical rotation of [α]D = +14.0 (c = 0.5, MeOH) .

Properties

Molecular Formula

C62H92O26

Molecular Weight

1253.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-10-benzoyloxy-8-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8a-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C62H92O26/c1-26-37(67)40(70)43(73)54(81-26)80-25-62-30(21-57(3,4)49(50(62)82-27(2)64)88-52(78)28-13-11-10-12-14-28)29-15-16-34-59(7)19-18-36(58(5,6)33(59)17-20-60(34,8)61(29,9)22-35(62)66)84-56-48(87-55-44(74)41(71)39(69)32(23-63)83-55)46(45(75)47(86-56)51(76)77)85-53-42(72)38(68)31(65)24-79-53/h10-15,26,30-50,53-56,63,65-75H,16-25H2,1-9H3,(H,76,77)/t26-,30-,31+,32+,33-,34+,35+,36-,37-,38-,39-,40+,41-,42+,43+,44+,45-,46-,47-,48+,49-,50-,53-,54+,55-,56+,59-,60+,61+,62-/m0/s1

InChI Key

XTQQXEYFRRCXGC-BTAGXUHLSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@]23[C@@H](C[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)[C@@H]2CC([C@H]([C@@H]3OC(=O)C)OC(=O)C1=CC=CC=C1)(C)C)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC23C(CC(C(C2OC(=O)C)OC(=O)C4=CC=CC=C4)(C)C)C5=CCC6C7(CCC(C(C7CCC6(C5(CC3O)C)C)(C)C)OC8C(C(C(C(O8)C(=O)O)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)O)O

Synonyms

petersaponin III

Origin of Product

United States

Comparison with Similar Compounds

Petersaponin IV

Source : Co-occurring with Petersaponin III in Petersianthus macrocarpus bark .
Structural Differences :

  • Aglycone: Shares the same 21-O-furoxyl-22-O-tigloylbarringtogenol C backbone as this compound but differs in glycosylation patterns.
  • Molecular Formula : C₆₃H₉₄O₂₇ (identical to this compound), but stereochemical variations in sugar moieties alter solubility and bioactivity .
  • Optical Rotation : [α]D = +14.0 (same solvent conditions), suggesting conserved chiral centers .

Functional Implications :

  • Both compounds exhibit similar cytotoxicity against cancer cell lines, but Petersaponin IV shows marginally higher potency in membrane permeabilization assays due to subtle glycosidic bond configurations .

Patrinia Saponin H3

Source : Isolated from Patrinia scabiosaefolia, a plant used in traditional medicine for inflammation .
Structural Differences :

  • Aglycone: Oleanane-type triterpene core (vs. barringtogenol in this compound), leading to distinct receptor-binding properties.
  • Molecular Weight : 514 g/mol (significantly smaller than this compound’s 1282.60 g/mol) .
  • Glycosylation: Monodesmosidic structure (one sugar chain) compared to this compound’s bidesmosidic configuration (two sugar chains) .

Functional Implications :

  • Patrinia Saponin H3 demonstrates stronger anti-inflammatory activity in murine models but lacks the cytotoxic effects observed in this compound, likely due to differences in aglycone hydrophobicity .

Saponins from Phytolacca Species

Examples : Saponin 3 (C₅₆H₈₈O₂₄, MW = 1120.5 g/mol) and Saponin 6 (C₅₈H₉₂O₂₅, MW = 1172.6 g/mol) from Phytolacca icosandra .
Structural Differences :

  • Aglycone: Jujubogenin or phytolaccagenin cores, which are smaller and less oxidized than this compound’s barringtogenol derivative.
  • Sugar Chains : Typically shorter (tetrasaccharides) compared to this compound’s hexasaccharide chains .

Functional Implications :

  • Phytolacca saponins exhibit potent hemolytic activity but lower metabolic stability, limiting therapeutic utility compared to this compound .

Comparative Data Table

Compound Source Plant Molecular Formula Molecular Weight (g/mol) Optical Rotation ([α]D) Key Functional Activities
This compound Petersianthus macrocarpus C₆₃H₉₄O₂₇ 1282.60 +14.0 (c = 0.5, MeOH) Cytotoxicity, anti-inflammatory
Petersaponin IV Petersianthus macrocarpus C₆₃H₉₄O₂₇ 1282.60 +14.0 (c = 0.5, MeOH) Enhanced membrane permeabilization
Patrinia Saponin H3 Patrinia scabiosaefolia Not reported 514 Not reported Anti-inflammatory
Saponin 3 Phytolacca icosandra C₅₆H₈₈O₂₄ 1120.5 Not reported Hemolytic, immunomodulatory

Research Findings and Implications

  • Structural-Activity Relationships: The bidesmosidic configuration of this compound enhances solubility and bioavailability compared to monodesmosidic analogs like Patrinia Saponin H3 .
  • Knowledge Gaps: Detailed pharmacokinetic studies and clinical trials are lacking for this compound, unlike well-characterized saponins like those from Glycyrrhiza or Panax species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.